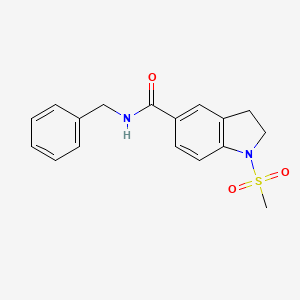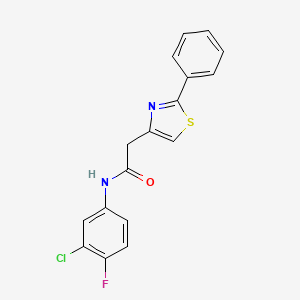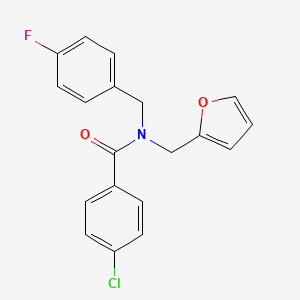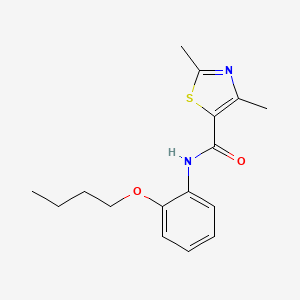
1H-Indole-5-carboxamide, 2,3-dihydro-1-(methylsulfonyl)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-5-carboxamide, 2,3-dihydro-1-(methylsulfonyl)-N-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a carboxamide group at the 5-position of the indole ring, a dihydro structure at the 2,3-positions, a methylsulfonyl group at the 1-position, and a phenylmethyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-carboxamide, 2,3-dihydro-1-(methylsulfonyl)-N-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the reduction of 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione, followed by condensation, fragmentation, and cyclization sequences . This tandem reaction strategy allows for the formation of 2,3-disubstituted indoles in modest to good yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar tandem reaction strategies. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-5-carboxamide, 2,3-dihydro-1-(methylsulfonyl)-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dihydro structure to fully saturated indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-5-carboxamide, 2,3-dihydro-1-(methylsulfonyl)-N-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Indole-5-carboxamide, 2,3-dihydro-1-(methylsulfonyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-Indol-3-carbaldehyd: Ein Vorläufer für die Synthese biologisch aktiver Moleküle.
2,3-disubstituierte Indole: Verbindungen mit ähnlichen strukturellen Merkmalen und Synthesewegen.
Einzigartigkeit
2,3-Dihydro-1-(Methylsulfonyl)-N-(Phenylmethyl)-1H-Indol-5-carboxamid ist aufgrund seines spezifischen Substitutionsschemas und seiner funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Kombination aus einer Carboxamidgruppe, einer Dihydrostruktur, einer Methylsulfonylgruppe und einer Phenylmethylgruppe macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C17H18N2O3S |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-benzyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C17H18N2O3S/c1-23(21,22)19-10-9-14-11-15(7-8-16(14)19)17(20)18-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,20) |
InChI-Schlüssel |
QJPPYZAFXPGOCV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11373471.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11373476.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11373478.png)
![2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11373486.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11373487.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11373500.png)
![Butyl 4-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11373503.png)
![2-Pyrrolidinone, 1-[(4-fluorophenyl)methyl]-4-(1-propyl-1H-1,3-benzimidazol-2-yl)-](/img/structure/B11373508.png)

![8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11373524.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cycloheptylacetamide](/img/structure/B11373528.png)

![4-fluoro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11373544.png)

